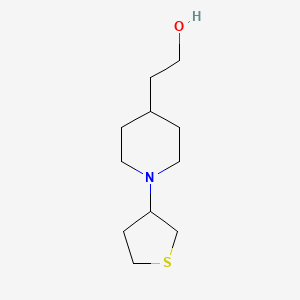

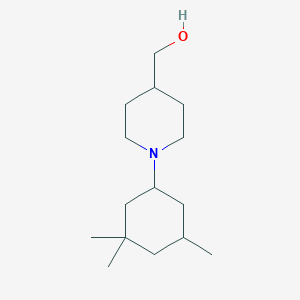

2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol

Descripción general

Descripción

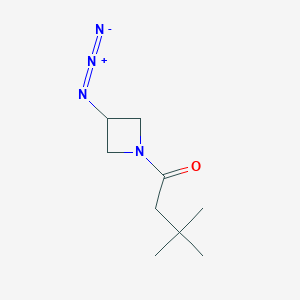

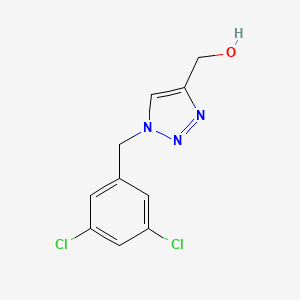

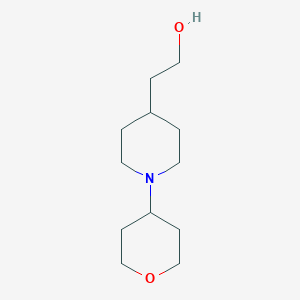

The compound “2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The tetrahydro-2H-pyran-4-yl group is a type of ether that is often used as a protective group in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a piperidine ring attached to a tetrahydro-2H-pyran-4-yl group via an ethan-1-ol linker . The exact 3D conformation would depend on the specific stereochemistry of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol” would be expected to be typical of a medium-sized organic molecule. It is likely to be a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis of 2H-Pyrans

The compound is related to 2H-Pyrans, which are important in the synthesis of many natural products . The nature of the different physicochemical factors affecting the valence isomerism between 2H-Pyrans and 1-oxatrienes has been discussed in the literature .

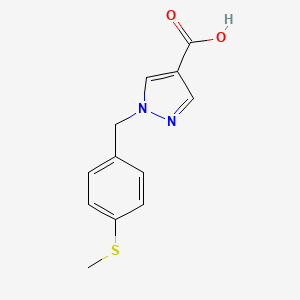

Reagent in Identification and Optimization of Pteridinone Toll-like Receptor 7 Agonists

This compound has been used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists . These agonists can be used for the oral treatment of viral hepatitis .

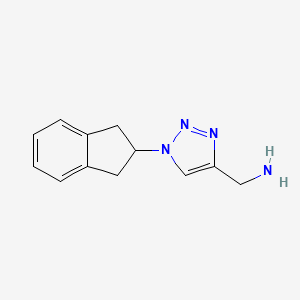

Starting Material for CB2 Cannabinoid Receptor Agonist

The compound is also a starting material for 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-ylmethanone . This is a drug that acts as a CB2 cannabinoid receptor agonist .

O-Substituted Hydroxylamine

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (OTX) is an O-substituted hydroxylamine . The coupling of OTX with alkaline gel electrophoresis has been reported to improve the process of detecting single strand breaks (SSBs) in DNA .

Inhibitors of Semicarbazide-Sensitive Amine Oxidase (SSAO)

Tetrahydro-4H-pyran-4-one, a related compound, finds applications in various fields . Its synthesis and utilization as inhibitors of semicarbazide-sensitive amine oxidase (SSAO) are mentioned .

Synthesis of Natural Products

The 2H-pyran ring constitutes a structural motif present in many natural products . It is a strategic key intermediate in the construction of many of these structures .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of the compound 2-(1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)ethan-1-ol is currently unknown . The compound is a unique chemical provided to early discovery researchers

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies will help to understand the biochemical pathways influenced by this compound.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Propiedades

IUPAC Name |

2-[1-(oxan-4-yl)piperidin-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c14-8-3-11-1-6-13(7-2-11)12-4-9-15-10-5-12/h11-12,14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMBMHWSPCCBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCO)C2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.